molecular formula C22H28N2O5S B6519752 N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893100-07-7

N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B6519752
CAS No.: 893100-07-7
M. Wt: 432.5 g/mol
InChI Key: PAEJWYRYMXYOSP-UHFFFAOYSA-N
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Description

“N-methyl-2-(3,4,5-triethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic compound. It contains a cyclopenta[b]thiophene core, which is a type of heterocycle that contains a five-membered ring with four carbon atoms and one sulfur atom . The molecule also contains amide and ether functional groups, which could potentially influence its physical and chemical properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving halobenzonitriles and thioglycolate in the presence of a base . The exact method would depend on the specific substituents and their positions on the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the cyclopenta[b]thiophene core and the various substituents. The presence of the sulfur atom in the ring could potentially influence the electronic properties of the molecule . The amide and ether groups could also participate in various intermolecular interactions, potentially influencing the compound’s crystal structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfur atom and the various oxygen atoms could potentially influence its polarity, solubility, and other physical properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its potential uses in medicinal chemistry, given the presence of functional groups commonly found in pharmaceutical compounds .

Properties

IUPAC Name

N-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-5-27-15-11-13(12-16(28-6-2)19(15)29-7-3)20(25)24-22-18(21(26)23-4)14-9-8-10-17(14)30-22/h11-12H,5-10H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEJWYRYMXYOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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